![molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5](/img/structure/B14363796.png)
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde: is a unique and highly strained organic compound It belongs to the class of bicyclo[110]butanes, which are known for their significant strain energy due to the presence of two fused cyclopropane rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butane-2,4-dicarbaldehyde typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the 2 and 4 positions. One common method involves the dehalogenation of 1,3-dibromocyclobutane using magnesium in tetrahydrofuran (THF) to form bicyclo[1.1.0]butane . Subsequent oxidation steps can introduce the aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the demand for strained hydrocarbons in materials science may drive future industrial interest.
化学反应分析
Types of Reactions: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The strained bicyclic core can undergo nucleophilic substitution reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[1.1.0]butane-2,4-dicarboxylic acid.
Reduction: Bicyclo[1.1.0]butane-2,4-dimethanol.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives depending on the nucleophile used.
科学研究应用
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioconjugation and drug delivery systems.
Medicine: The strained bicyclic structure is investigated for its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of bicyclo[1.1.0]butane-2,4-dicarbaldehyde is primarily driven by the release of strain energy upon reaction. The highly strained bicyclic core can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
相似化合物的比较
Bicyclo[1.1.0]butane: The parent hydrocarbon with significant strain energy.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with unique reactivity.
Uniqueness: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional functionalization opportunities. This makes it a versatile building block for the synthesis of complex molecules and materials.
属性
CAS 编号 |
90242-00-5 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC 名称 |
bicyclo[1.1.0]butane-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H |
InChI 键 |
LNHQHOHFEPAWGT-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1C2C1C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


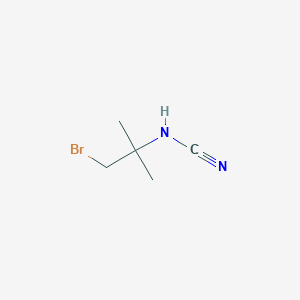
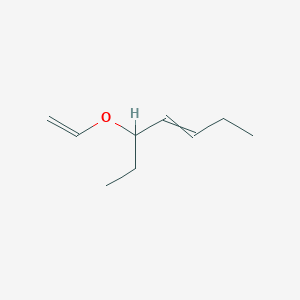
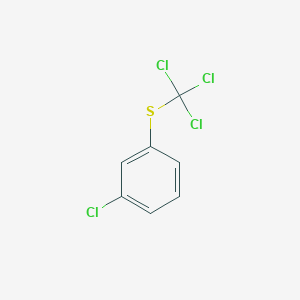
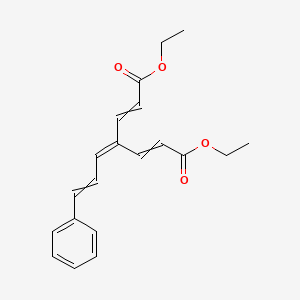
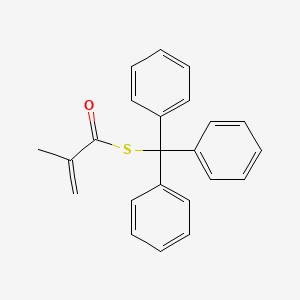
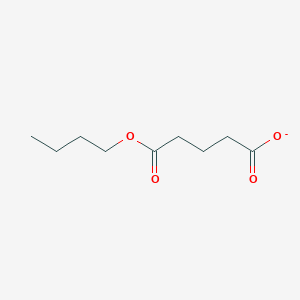
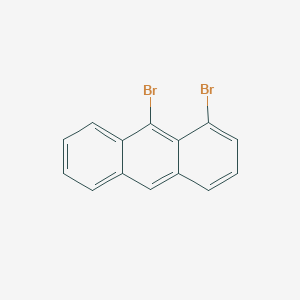
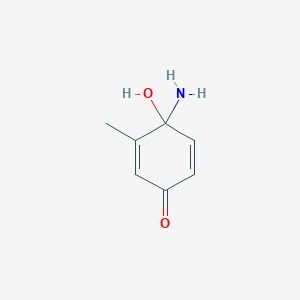
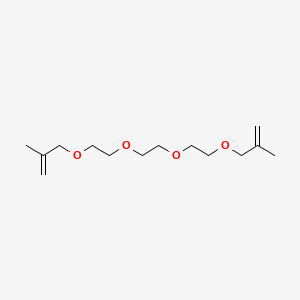
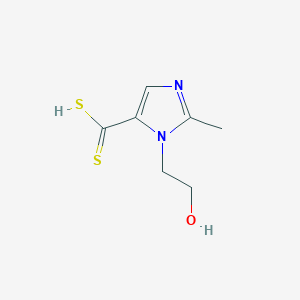


![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
